
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol is a complex organic compound with a unique structure that includes a dibenzoxepin scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol typically involves the use of highly polar solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . Microwave-assisted reactions have also been employed to optimize the synthesis process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and highly polar solvents suggests that scalable methods could be developed based on these principles.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with various biomolecules.
- Medicine : Explored for its potential therapeutic effects, particularly in the context of its unique chemical structure.
- Industry : Potential applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but the compound’s structure suggests it could interact with various enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)thiepin-3-yl)oxy)1,2-propanediol
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
Uniqueness: The uniqueness of this compound lies in its dibenzoxepin scaffold, which provides distinct chemical properties and potential biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85850-93-7 |
|---|---|
Molekularformel |
C25H24O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
3-[6-ethyl-5-(4-hydroxyphenyl)benzo[b][1]benzoxepin-2-yl]oxypropane-1,2-diol |
InChI |
InChI=1S/C25H24O5/c1-2-20-21-5-3-4-6-23(21)30-24-13-19(29-15-18(28)14-26)11-12-22(24)25(20)16-7-9-17(27)10-8-16/h3-13,18,26-28H,2,14-15H2,1H3 |
InChI-Schlüssel |
JJRNTCBZXIPXTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


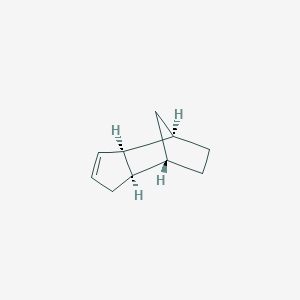
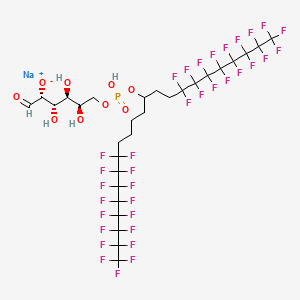


![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
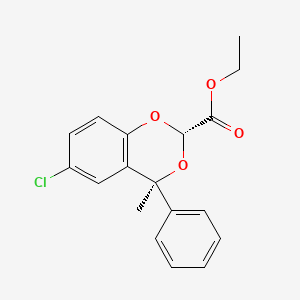
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
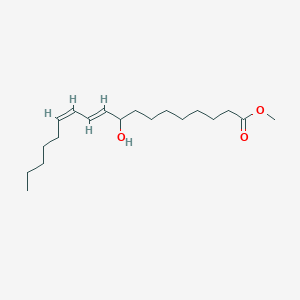
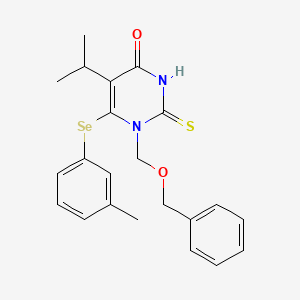
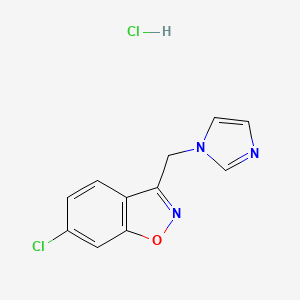
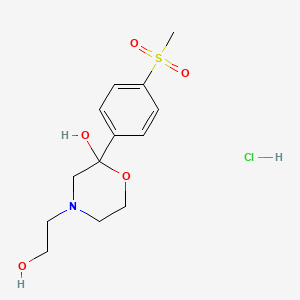
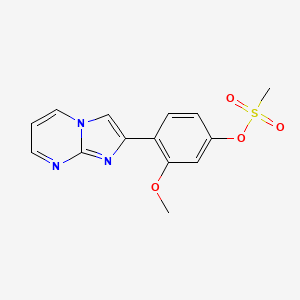
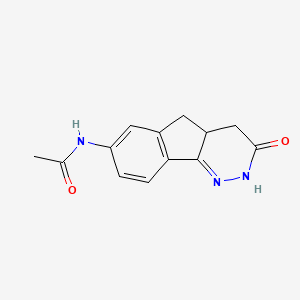
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
